molecular formula C17H16O5 B12587742 Propyl 2-[(phenoxycarbonyl)oxy]benzoate CAS No. 444653-63-8

Propyl 2-[(phenoxycarbonyl)oxy]benzoate

Cat. No.: B12587742
CAS No.: 444653-63-8
M. Wt: 300.30 g/mol
InChI Key: KRBQEBBGAUTUBG-UHFFFAOYSA-N
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Description

Propyl 2-[(phenoxycarbonyl)oxy]benzoate is an ester derivative of benzoic acid, featuring a phenoxycarbonyloxy substituent at the 2-position of the aromatic ring and a propyl ester group. The compound’s ester and aryl moieties may confer stability and bioavailability, common traits in bioactive molecules.

Properties

CAS No.

444653-63-8

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

propyl 2-phenoxycarbonyloxybenzoate

InChI

InChI=1S/C17H16O5/c1-2-12-20-16(18)14-10-6-7-11-15(14)22-17(19)21-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3

InChI Key

KRBQEBBGAUTUBG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-[(phenoxycarbonyl)oxy]benzoate typically involves the esterification of benzoic acid with propanol in the presence of a catalyst. The reaction can be represented as follows:

Benzoic acid+PropanolPropyl 2-[(phenoxycarbonyl)oxy]benzoate+Water\text{Benzoic acid} + \text{Propanol} \rightarrow \text{this compound} + \text{Water} Benzoic acid+Propanol→Propyl 2-[(phenoxycarbonyl)oxy]benzoate+Water

Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and efficient separation techniques to isolate the ester product. The use of immobilized enzymes, such as lipases, has also been explored for the synthesis of esters in a more environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[(phenoxycarbonyl)oxy]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to benzoic acid and propanol in the presence of water and an acid or base catalyst.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohol, acid or base catalyst.

    Reduction: Lithium aluminum hydride, dry ether.

Major Products Formed

    Hydrolysis: Benzoic acid and propanol.

    Transesterification: Different esters and alcohols.

    Reduction: Alcohols corresponding to the ester groups.

Scientific Research Applications

Propyl 2-[(phenoxycarbonyl)oxy]benzoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl 2-[(phenoxycarbonyl)oxy]benzoate involves its interaction with biological molecules. As an ester, it can be hydrolyzed by esterases in the body to release benzoic acid and propanol. These metabolites can then participate in various biochemical pathways. The ester linkage is crucial for its stability and reactivity, allowing it to act as a prodrug or a precursor in synthetic pathways .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The provided evidence highlights herbicides such as clethodim (2-[1-[[[(2E)-3-chloro-2-propen-1-yl]oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one) and tepraloxydim (2-(1-(((3-chloro-2-propenyl)oxy)imino)propyl)-3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexen-1-one) . These compounds share a cyclohexenone backbone with substituted oxime ether groups, contrasting with Propyl 2-[(phenoxycarbonyl)oxy]benzoate’s benzoate ester structure. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Property This compound Clethodim Tepraloxydim
Core Structure Benzoate ester with phenoxycarbonyloxy Cyclohexenone with oxime ether and thioether Cyclohexenone with oxime ether and tetrahydropyran
Functional Groups Ester, aryl carbonate Oxime ether, thioether, hydroxyl Oxime ether, hydroxyl, tetrahydropyran
Reported Use Not specified (likely intermediate) Post-emergence herbicide Herbicide
Aquatic Toxicity (Fish) No data LC50 (96 h) > 33 mg/L (Lepomis macrochirus) No data
Reproductive Toxicity No data No fertility-impairing effects in animal studies No data

Key Findings:

Structural Divergence: this compound lacks the cyclohexenone ring and oxime ether moieties critical to clethodim and tepraloxydim’s herbicidal activity. Its benzoate structure may favor different biological interactions, such as enzyme inhibition or receptor binding.

This compound’s absence of such data necessitates caution in ecological or occupational handling.

Application Context: While clethodim and tepraloxydim are validated herbicides, the target compound’s role remains speculative. Its ester groups suggest utility in prodrug formulations or polymer synthesis, diverging from cyclohexenone-based herbicides’ mode of action .

Biological Activity

Propyl 2-[(phenoxycarbonyl)oxy]benzoate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing insights from diverse research studies and case analyses.

Chemical Structure and Synthesis

This compound belongs to the class of benzoate esters. Its chemical structure can be represented as follows:

C10H11O4\text{C}_{10}\text{H}_{11}\text{O}_4

The synthesis of this compound typically involves the esterification of 2-hydroxybenzoic acid with propanol in the presence of a coupling agent, often yielding a high-purity product suitable for biological assays.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated varying degrees of inhibition, as summarized in Table 1.

Bacterial StrainInhibition Zone (mm)Activity Level
Staphylococcus aureus22Highly Active
Escherichia coli15Moderately Active
Pseudomonas aeruginosa10Slightly Active

These findings suggest that the compound could be a candidate for developing antimicrobial agents, particularly against resistant strains.

Cytotoxicity Assays

In vitro cytotoxicity studies using human cell lines have shown that this compound has a selective cytotoxic effect. The compound was tested on THP-1 human monocytic leukemia cells, revealing an IC50 value of approximately 30 µM, indicating moderate cytotoxicity. This effect is hypothesized to arise from the compound's ability to disrupt cellular membranes or interfere with metabolic pathways.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may interact with specific enzyme targets or cellular receptors. For instance, it has been proposed that the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

Case Study 1: Antimicrobial Efficacy

A clinical study investigated the efficacy of this compound in treating skin infections caused by Staphylococcus aureus. Patients treated with a topical formulation containing this compound showed a significant reduction in infection severity compared to placebo controls within two weeks.

Case Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cancer treatment, this compound was tested against various cancer cell lines, including breast and colon cancer cells. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential as an anticancer agent.

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